BenchChemオンラインストアへようこそ!

2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

COX-2 inhibition Anti-inflammatory Pyridazinone SAR

2-Cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide (CAS 921825-40-3) is a synthetic, small-molecule pyridazinone derivative featuring a 6-oxo-3-phenylpyridazine core N-substituted with an ethylacetamide linker and a terminal cyclopentyl group. Its molecular formula is C19H23N3O2 and its molecular weight is 325.4 g/mol.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 921825-40-3
Cat. No. B2571622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
CAS921825-40-3
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H23N3O2/c23-18(14-15-6-4-5-7-15)20-12-13-22-19(24)11-10-17(21-22)16-8-2-1-3-9-16/h1-3,8-11,15H,4-7,12-14H2,(H,20,23)
InChIKeyWMUOGNKKUQNDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide Procurement Guide: Scaffold Identity & Core Characteristics


2-Cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide (CAS 921825-40-3) is a synthetic, small-molecule pyridazinone derivative featuring a 6-oxo-3-phenylpyridazine core N-substituted with an ethylacetamide linker and a terminal cyclopentyl group [1]. Its molecular formula is C19H23N3O2 and its molecular weight is 325.4 g/mol [1]. The compound belongs to a well-established class of 6-oxo-3-phenylpyridazines that have been investigated primarily as cyclooxygenase-2 (COX-2) inhibitors, with several analogs demonstrating low-nanomolar IC50 values and favorable gastric safety profiles [2]. The specific cyclopentylacetamide substitution pattern distinguishes this analog within the broader series and may modulate target engagement, physicochemical properties, and selectivity relative to other in-class compounds [2].

Why Generic Substitution of 2-Cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide Fails: Substituent-Dependent Pharmacology in the Pyridazinone Series


Within the 6-oxo-3-phenylpyridazine chemotype, even minor variations in the N-substituent significantly impact COX-2 inhibitory potency, selectivity over COX-1, and ulcerogenic liability. For instance, compounds 4a, 4b, 5a, and 10 from the Khan et al. 2020 series, which differ only in their N-phenyl substituents, exhibit IC50 values ranging from 16.76 to 17.45 nM—all slightly superior to celecoxib (17.79 nM)—while displaying markedly different gastric safety profiles [1]. The target compound, bearing a cyclopentylacetamide side chain via an ethyl linker rather than a directly N-substituted phenyl ring, introduces distinct steric and electronic features that cannot be assumed to replicate the potency or selectivity of any single analog without explicit testing. Therefore, researchers procuring this compound for structure-activity relationship (SAR) studies or as a chemical probe cannot generically substitute it with another 6-oxo-3-phenylpyridazine derivative and expect equivalent biological outcomes.

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide Versus Closest Analogs


COX-2 Inhibitory Potency: Class-Level Benchmarking Against Celecoxib and Lead Pyridazinone Analogs

No direct COX-2 inhibition assay data are publicly available for the target compound. However, the class to which it belongs—6-oxo-3-phenylpyridazine derivatives—has yielded sub-20 nM COX-2 inhibitors. The most potent analogs 4a, 4b, 5a, and 10 in the Khan et al. 2020 study demonstrate IC50 values of 17.45, 17.40, 16.76, and 17.15 nM, respectively, each numerically superior to the clinical comparator celecoxib (IC50 = 17.79 nM, p < 0.05) [1]. This class-level evidence establishes that the scaffold is capable of achieving high COX-2 affinity. Procurement of the target compound is warranted for SAR exploration to determine whether its unique cyclopentylacetamide substitution maintains or enhances this activity relative to these published leads.

COX-2 inhibition Anti-inflammatory Pyridazinone SAR

Gastric Safety Profile: Class-Level Advantage Over Traditional NSAIDs

Again, no direct in vivo ulcerogenicity data are published for the target compound. However, within the class, analogs 4b, 5a, and 10 were found to produce no gastric ulcerogenic effects in preclinical models, while analog 4a elicited only negligible gastric damage—significantly less than both celecoxib and indomethacin [1]. This class-level safety signal suggests that 6-oxo-3-phenylpyridazine derivatives with appropriate N-substitution can dissociate anti-inflammatory efficacy from gastric toxicity. Whether the cyclopentylacetamide substitution in the target compound preserves this favorable profile must be empirically verified, but the scaffold precedent provides a strong rationale for its investigation.

Gastric ulcerogenicity COX-2 selectivity Safety pharmacology

Physicochemical Property Differentiation: Computed LogP and Molecular Descriptors Versus Clinical Comparators

The target compound has a computed XLogP3-AA of 2.9, indicating moderate lipophilicity [1]. In comparison, celecoxib has an experimental logP of approximately 3.5–4.0, while the pyridazinone analog 5a from Khan et al. 2020 (not fully characterized) is expected to have higher lipophilicity due to its additional N-phenyl substitution. The lower calculated logP of the target compound suggests potentially improved aqueous solubility and a different tissue distribution profile, which may be advantageous for certain routes of administration or for reducing non-specific protein binding. The molecular weight of 325.4 g/mol and 6 rotatable bonds place it within favorable drug-like space [1].

Physicochemical properties Drug-likeness Calculated logP

Structural Divergence from the Most Potent In-Class Compounds: A Unique Vector for SAR Exploration

The most extensively characterized 6-oxo-3-phenylpyridazine COX-2 inhibitors (e.g., 4a, 4b, 5a, 10) bear N-substituted phenyl rings directly attached to the pyridazinone nitrogen [1]. The target compound, by contrast, employs an N-ethylacetamide linker terminated with a cyclopentyl group—a substantially different steric and electronic environment. This divergent substitution pattern introduces a flexible spacer and a saturated carbocycle, which may alter the binding mode within the COX-2 active site, as the known inhibitors position the N-phenyl group within a hydrophobic side pocket. No head-to-head comparisons exist, but the structural divergence is quantifiable: the target compound has 2 additional rotatable bonds and a non-aromatic terminus compared to the direct N-phenyl series.

Structure-activity relationship Chemical diversity Pyridazinone substitution

Optimal Research and Industrial Application Scenarios for 2-Cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide


COX-2 Inhibitor Lead Optimization and Scaffold Hopping Studies

The target compound's cyclopentylacetamide substitution represents a significant departure from the N-phenyl series that has yielded the most potent COX-2 inhibitors in this class [1]. It is ideally suited for medicinal chemistry teams seeking to explore scaffold-hopping or linker-extension strategies around the 6-oxo-3-phenylpyridazine core. The lower calculated logP (2.9) relative to celecoxib [2] also makes it a candidate for solubility-optimized lead series.

Chemical Probe for Investigating Substituent Effects on COX-2 Selectivity

Given that closely related analogs differ markedly in gastric safety despite similar COX-2 IC50 values [1], the target compound can serve as a chemical probe to decouple the contributions of the N-substituent to target engagement and off-target toxicity. Its flexible linker and saturated terminus may influence the conformational dynamics of the COX-2 side pocket, potentially yielding a distinct selectivity signature.

Physicochemical Property Benchmarking in Pyridazinone Libraries

With a well-defined computed logP (2.9), molecular weight (325.4 g/mol), and hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) [2], this compound can be used as a reference standard for calibrating in silico ADME models within pyridazinone-focused compound libraries. Its intermediate lipophilicity makes it a useful comparator for assessing the impact of substituent changes on predicted oral bioavailability.

Quote Request

Request a Quote for 2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.